molecular formula C7H9N5 B032944 7-Ethyl-7h-purin-6-amine CAS No. 24309-36-2

7-Ethyl-7h-purin-6-amine

Cat. No. B032944
CAS RN: 24309-36-2
M. Wt: 163.18 g/mol
InChI Key: HCTWNRRHYBYREK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of purine derivatives, including those similar to 7-Ethyl-7H-purin-6-amine, often involves the alkylation of purine bases or the reaction of substituted purines with various reagents. For example, the synthesis of N-Methoxy-9-methyl-9H-purin-6-amines, which shares a structural motif with 7-Ethyl-7H-purin-6-amine, was achieved through N-methylation of known 6-chloropurines followed by a displacement reaction (Roggen & Gundersen, 2008).

Molecular Structure Analysis

Molecular structure analysis of purine derivatives reveals information about tautomeric ratios, identified using NMR methods, and the effects of substituents on molecular configuration (Roggen & Gundersen, 2008). Such analysis is crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions and Properties

7-Ethyl-7H-purin-6-amine and similar compounds undergo a range of chemical reactions, including N-alkylation, which often results in a mixture of products due to the presence of multiple reactive sites. The conditions under which these reactions occur can significantly affect the product distribution and yield (Roggen & Gundersen, 2008).

Scientific Research Applications

Synthesis and Evaluation in Bio-imaging

7-Ethyl-7h-purin-6-amine , as a compound, has been utilized in various scientific research contexts, though not explicitly under this name. For instance, its derivatives and related compounds have been synthesized and evaluated for various applications. In bio-imaging, high-generation polyester dendrimers were synthesized, and their distribution was evaluated using dynamic small-animal single-photon emission computed tomography (SPECT). These dendrimers showed rapid elimination from the bloodstream via the kidneys with negligible nonspecific binding to organs or tissues, indicating potential applications in bio-imaging and drug delivery systems (Parrott et al., 2009).

Dopaminergic Activity and Biological Activity

Compounds related to 7-Ethyl-7h-purin-6-amine have been evaluated for their dopaminergic activity. For example, derivatives like N,N-di-n-propyltetrahydrobenz[f]indol-7-amine were assessed for their ability to suppress serum prolactin in rats, revealing modest biological activity. This study suggests particular orientations for the indole N-H vector and supports the idea that indole N-H serves as a hydrogen-bond donor (Nichols et al., 1989).

Surface Modification for Neuronal Cultures

In another study, poly (ethylene-co-vinyl alcohol) (EVAL) membranes were modified by the covalent bonding of lysine to improve cell behavior in cultured cerebellar granule neurons. This modification improved neuronal MTT reduction activity and delayed the death rate of neurons, indicating the potential of such surface modifications in neuronal culture and possibly in the development of bio-interfaces (Young & Hu, 2003).

Anticoccidial Efficacy

Derivatives of 7-Ethyl-7h-purin-6-amine, such as 9-[2-chloro-6-fluorophenyl)methyl]-9H-purin-6-amine (arprinocid), have been tested for anticoccidial efficacy in broilers. The studies concluded that arprinocid is effective in controlling coccidiosis, even against isolates refractory to many of the marketed products, highlighting its potential in veterinary medicine (Olson et al., 1978).

properties

IUPAC Name

7-ethylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5/c1-2-12-4-11-7-5(12)6(8)9-3-10-7/h3-4H,2H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTWNRRHYBYREK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=NC=NC(=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00947143
Record name 7-Ethyl-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Ethyl-7h-purin-6-amine

CAS RN

24309-36-2
Record name 7H-Purin-6-amine, 7-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024309362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Ethyl-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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